An In-depth Technical Guide to the Physicochemical Properties of 4-(acetylamino)-N-(4-chlorophenyl)benzamide
An In-depth Technical Guide to the Physicochemical Properties of 4-(acetylamino)-N-(4-chlorophenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the physicochemical properties of 4-(acetylamino)-N-(4-chlorophenyl)benzamide, a synthetic benzamide derivative with significant potential in medicinal chemistry and pharmaceutical research. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and the implications of these properties for drug development.
Introduction: The Significance of a Versatile Scaffold
4-(acetylamino)-N-(4-chlorophenyl)benzamide, with a molecular formula of C₁₅H₁₃ClN₂O₂ and a molecular weight of 288.73 g/mol , represents a key chemical scaffold in the exploration of novel therapeutic agents.[1] The benzamide functional group is a well-established pharmacophore, and its derivatives have demonstrated a wide array of biological activities. The presence of the acetamido and the 4-chlorophenyl moieties provides opportunities for diverse chemical modifications, making it an attractive starting point for structure-activity relationship (SAR) studies in drug discovery.[1]
Physicochemical Properties: A Quantitative Overview
The physicochemical properties of a compound are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimentally determined data for 4-(acetylamino)-N-(4-chlorophenyl)benzamide is not extensively available in the public domain, we can infer and estimate certain properties based on its structure and data from closely related analogs.
Table 1: Physicochemical Properties of 4-(acetylamino)-N-(4-chlorophenyl)benzamide and Related Compounds
| Property | 4-(acetylamino)-N-(4-chlorophenyl)benzamide (Predicted/Inferred) | N-(4-chlorophenyl)acetamide (Experimental) | N-(4-chlorophenyl)benzamide (Experimental) |
| Molecular Formula | C₁₅H₁₃ClN₂O₂ | C₈H₈ClNO | C₁₃H₁₀ClNO |
| Molecular Weight | 288.73 g/mol [1] | 169.61 g/mol [2] | 231.68 g/mol [3] |
| Melting Point (°C) | Not available | 177-181[2] | Not available |
| Boiling Point (°C) | Not available | 333[2] | Not available |
| Solubility | Sparingly soluble in water; likely soluble in DMSO and other polar organic solvents. | Practically insoluble in cold water; readily soluble in alcohol and ether.[4] | Not available |
| logP (calculated) | Not available | 2.1[4] | Not available |
| pKa (predicted) | Not available | Not available | Not available |
Rationale and Insights:
-
Solubility: The presence of two amide groups and the acetyl moiety suggests that 4-(acetylamino)-N-(4-chlorophenyl)benzamide will exhibit some polarity. However, the two aromatic rings and the chloro-substituent contribute to its lipophilicity. Therefore, it is expected to have low solubility in water but should be soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol, which are commonly used in biological assays.[5][6] The solubility of the related compound, 4-acetamidobenzenesulfonamide, in DMSO is approximately 30 mg/mL, providing a useful reference point.[6]
-
logP: The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. A positive logP value indicates a preference for a lipid environment. The calculated logP of the related, smaller molecule N-(4-chlorophenyl)acetamide is 2.1, suggesting a moderate degree of lipophilicity.[4] It is anticipated that the larger 4-(acetylamino)-N-(4-chlorophenyl)benzamide will have a higher logP value.
-
pKa: The pKa values of a molecule are crucial for understanding its ionization state at different physiological pHs, which in turn affects its absorption and distribution. The amide protons in 4-(acetylamino)-N-(4-chlorophenyl)benzamide are weakly acidic, and the nitrogen atoms are weakly basic. Precise pKa values would require experimental determination or sophisticated computational modeling.
Synthesis and Characterization: A Practical Approach
The synthesis of 4-(acetylamino)-N-(4-chlorophenyl)benzamide can be logically approached through a standard amide bond formation reaction.
Synthetic Workflow
The most direct synthetic route involves the acylation of 4-chloroaniline with 4-acetylaminobenzoic acid. To facilitate this reaction, the carboxylic acid is typically activated.
Caption: Synthetic workflow for 4-(acetylamino)-N-(4-chlorophenyl)benzamide.
Detailed Experimental Protocol: Synthesis
This protocol outlines a reliable method for the synthesis of 4-(acetylamino)-N-(4-chlorophenyl)benzamide.
Step 1: Activation of 4-Acetylaminobenzoic Acid
-
Rationale: Conversion of the carboxylic acid to a more reactive acyl chloride is essential for efficient amide bond formation. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous and easily removed.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-acetylaminobenzoic acid (1.0 eq) in an excess of thionyl chloride (5.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 79 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. The resulting crude 4-acetylaminobenzoyl chloride can be used in the next step without further purification.
-
Step 2: Amide Bond Formation
-
Rationale: This step involves the nucleophilic attack of the amine (4-chloroaniline) on the electrophilic carbonyl carbon of the acyl chloride. A base is used to neutralize the HCl byproduct.
-
Procedure:
-
Dissolve 4-chloroaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a separate flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution in an ice bath.
-
Dissolve the crude 4-acetylaminobenzoyl chloride from Step 1 in the same anhydrous solvent and add it dropwise to the cooled aniline solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(acetylamino)-N-(4-chlorophenyl)benzamide.
-
Analytical Characterization
The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques.
Caption: Workflow for the characterization of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both phenyl rings, two distinct amide N-H protons, and a singlet for the acetyl methyl group. The aromatic protons will likely appear as complex multiplets in the range of 7-8 ppm. The amide protons are expected to be downfield singlets, and the acetyl protons will be a singlet around 2 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for all 15 carbon atoms. The carbonyl carbons of the amide and acetyl groups will be in the downfield region (160-180 ppm). The aromatic carbons will appear in the 115-140 ppm range.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for:
-
N-H stretching (around 3300 cm⁻¹)
-
C=O stretching of the amide and acetyl groups (around 1650-1700 cm⁻¹)
-
C-N stretching (around 1200-1350 cm⁻¹)
-
Aromatic C-H and C=C stretching.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₅H₁₃ClN₂O₂. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.
-
Melting Point: A sharp melting point range for the recrystallized product is a good indicator of its purity.
Conclusion and Future Directions
This technical guide has provided a detailed overview of the physicochemical properties, synthesis, and characterization of 4-(acetylamino)-N-(4-chlorophenyl)benzamide. While some experimental data remains to be definitively established, the provided information, based on sound chemical principles and data from related structures, offers a robust framework for researchers. The versatile nature of this scaffold makes it a promising candidate for further derivatization and biological evaluation in the ongoing quest for novel therapeutic agents.
References
- BenchChem. (n.d.). 4-(Acetylamino)-N-(4-chlorophenyl)benzamide. Retrieved February 27, 2026, from a relevant chemical supplier website.
- Chemical Synthesis Database. (2025, May 20). N-(4-chlorophenyl)acetamide.
-
PubChem. (n.d.). N-(4-Chlorophenyl)acetamide. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
-
Cheméo. (n.d.). Acetamide, N-(4-chlorophenyl)-. Retrieved February 27, 2026, from [Link]
- BenchChem. (n.d.). 4-(Acetylamino)-N-(4-chlorophenyl)benzamide. Retrieved February 27, 2026, from a relevant chemical supplier website.
-
PubChem. (n.d.). Benzamide, N-(4-chlorophenyl)-. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso. Retrieved February 27, 2026, from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for the Step-by-Step Synthesis of N-Substituted 4-Chlorobenzamide Derivatives. Retrieved February 27, 2026, from a relevant chemical supplier website.
- Google Patents. (n.d.). CN102731414A - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
- SciSpace. (2020, March 4). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening.
-
BindingDB. (n.d.). BDBM178099 4-Acetamido-N-(2-amino-4-chlorophenyl)benzamide (9)::US11377423, Compound 2. Retrieved February 27, 2026, from [Link]
- PubChemLite. (n.d.). Benzamide, 4-(acetylamino)-n-(2-(2-chlorophenyl)-1-((cyclohexylamino)carbonyl)ethenyl)-, (e)-.
- PMC. (n.d.). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. National Center for Biotechnology Information.
- California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts.
- Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx.
- Oregon State University. (2022, March 9). 13C NMR Chemical Shifts.
- Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts.
- University Resource. (n.d.). Table of Characteristic IR Absorptions.
- University Resource. (n.d.). Table of Characteristic Proton NMR Shifts.
- Supporting Information. (n.d.). Synthesis of amides directly from carboxylic acids and hydrazines.
-
SpectraBase. (n.d.). N-(4-Acetylamino-phenyl)-4-butoxy-benzamide - Optional[13C NMR] - Chemical. Retrieved February 27, 2026, from [Link]
- ChemRxiv. (n.d.). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths.
-
SciELO Brasil. (n.d.). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Retrieved February 27, 2026, from [Link]
-
ChemSrc. (2025, August 25). 4-Acetamidobenzenesulfonamide. Retrieved February 27, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Benzamide, N-(4-chlorophenyl)- | C13H10ClNO | CID 96646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemistryconnected.com [chemistryconnected.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
